molecular formula C14H21F3N2O B7344563 CID 136585084

CID 136585084

Cat. No.: B7344563
M. Wt: 290.32 g/mol
InChI Key: PSUZMGQMDXUUQP-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 136585084 is a useful research compound. Its molecular formula is C14H21F3N2O and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C14H21F3N2O/c1-4-5-9-18-12(20)13(2,3)10-7-6-8-11(19-10)14(15,16)17/h5,10-11,19H,1,6-9H2,2-3H3,(H,18,20)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUZMGQMDXUUQP-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)NCC=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)NCC=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Table 1: Framework for Research Question Development

StepActionExample
1Identify knowledge gaps"Limited data on this compound's stability in aqueous solutions"
2Apply FINER criteriaEnsure ethical approval for animal models
3Draft and refine"How does temperature affect this compound's hydrolysis rate?"

Basic: What methodologies are recommended for conducting a systematic literature review on this compound?

Methodological Answer:
Follow a structured approach:

Database Selection: Use SciFinder, PubMed, and Google Scholar with Boolean operators (e.g., "CID 13658504 AND pharmacokinetics") .

Citation Tracking: Leverage "Cited By" features to identify newer studies .

Inclusion/Exclusion Criteria: Exclude non-peer-reviewed sources (e.g., patents, conference abstracts) .

Data Extraction: Tabulate key parameters (e.g., IC50 values, experimental conditions) .

Q. Table 2: Key Parameters for Physicochemical Analysis

ParameterMethodReference Standard
SolubilityShake-flask methodUSP guidelines
pKaPotentiometric titrationICH Q6A

Advanced: How to address contradictions in pharmacological data for CID 13658504 across studies?

Methodological Answer:

Meta-Analysis: Aggregate data from multiple studies, adjusting for variables (e.g., dosage, cell lines) .

Methodological Audit: Compare protocols for differences in assay conditions (e.g., serum concentration in cell cultures) .

Statistical Reconciliation: Apply heterogeneity tests (e.g., Cochran’s Q) to quantify variability .

Case Example: If Study A reports IC50 = 10 µM (pH 7.4) and Study B reports 50 µM (pH 6.8), re-test under standardized conditions and perform ANOVA to resolve discrepancies .

Advanced: What strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Protocol Detailing: Specify reagent lot numbers, equipment calibration status, and environmental controls (e.g., humidity) .
  • Validation: Share protocols with an independent lab for replication; use orthogonal methods (e.g., LC-MS vs. NMR) to confirm compound identity .
  • Data Transparency: Publish raw spectra and chromatograms in supplementary materials .

Checklist for Reproducibility:

  • Document all deviations from published methods.
  • Include step-by-step video protocols in supplementary files .
  • Use Open Science Framework (OSF) to archive datasets .

Advanced: How to apply machine learning for predictive modeling of this compound's bioactivity?

Methodological Answer:

Data Curation: Compile bioactivity datasets from ChEMBL or PubChem, ensuring consistency in units (e.g., nM vs. µM) .

Feature Selection: Use molecular descriptors (e.g., logP, topological polar surface area) .

Model Training: Implement algorithms (e.g., random forest, neural networks) with cross-validation to avoid overfitting .

Q. Table 3: Model Validation Metrics

MetricTarget Threshold
≥0.7
RMSE≤0.5 log units
AUC-ROC≥0.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.